molecular formula C22H20ClN5O2S B2410699 2-{2-[4-(4-chlorophenyl)piperazin-1-yl]-2-oxoethyl}-5-sulfanylidene-2H,3H,5H,6H-imidazo[1,2-c]quinazolin-3-one CAS No. 958563-98-9

2-{2-[4-(4-chlorophenyl)piperazin-1-yl]-2-oxoethyl}-5-sulfanylidene-2H,3H,5H,6H-imidazo[1,2-c]quinazolin-3-one

Cat. No.: B2410699
CAS No.: 958563-98-9
M. Wt: 453.95
InChI Key: GIGGKKXWGWPLNW-UHFFFAOYSA-N
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Description

2-{2-[4-(4-chlorophenyl)piperazin-1-yl]-2-oxoethyl}-5-sulfanylidene-2H,3H,5H,6H-imidazo[1,2-c]quinazolin-3-one is a complex organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a piperazine ring substituted with a chlorophenyl group, an oxoethyl group, and a thioxo-dihydroimidazoquinazolinone core. The presence of these functional groups imparts specific chemical properties and potential biological activities to the compound.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{2-[4-(4-chlorophenyl)piperazin-1-yl]-2-oxoethyl}-5-sulfanylidene-2H,3H,5H,6H-imidazo[1,2-c]quinazolin-3-one typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Piperazine Derivative: The initial step involves the reaction of 4-chlorophenylamine with piperazine to form 4-(4-chlorophenyl)piperazine.

    Introduction of the Oxoethyl Group: The piperazine derivative is then reacted with an appropriate oxoethylating agent under controlled conditions to introduce the oxoethyl group.

    Cyclization and Thioxo Group Introduction: The final step involves the cyclization of the intermediate with a suitable reagent to form the thioxo-dihydroimidazoquinazolinone core.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of advanced catalysts, optimized reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-{2-[4-(4-chlorophenyl)piperazin-1-yl]-2-oxoethyl}-5-sulfanylidene-2H,3H,5H,6H-imidazo[1,2-c]quinazolin-3-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.

    Substitution: Nucleophiles such as amines, thiols, and other reagents under appropriate solvent and temperature conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxo derivatives, while reduction may produce reduced forms of the compound. Substitution reactions can result in various substituted derivatives.

Scientific Research Applications

    Chemistry: The compound’s unique structure makes it a valuable intermediate in the synthesis of other complex molecules.

    Biology: It has been investigated for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

    Medicine: The compound’s potential therapeutic effects are being explored, particularly in the development of new drugs for various diseases.

    Industry: It may be used in the development of new materials or as a catalyst in industrial processes.

Mechanism of Action

The mechanism by which 2-{2-[4-(4-chlorophenyl)piperazin-1-yl]-2-oxoethyl}-5-sulfanylidene-2H,3H,5H,6H-imidazo[1,2-c]quinazolin-3-one exerts its effects is not fully understood. it is believed to interact with specific molecular targets and pathways, such as:

    Molecular Targets: The compound may bind to specific receptors or enzymes, modulating their activity.

    Pathways Involved: It may influence various cellular pathways, including those involved in cell proliferation, apoptosis, and immune response.

Comparison with Similar Compounds

Similar Compounds

    Cetirizine: A related compound with a similar piperazine core, used as an antihistamine.

    Trazodone: Another compound with a piperazine ring, used as an antidepressant.

Uniqueness

2-{2-[4-(4-chlorophenyl)piperazin-1-yl]-2-oxoethyl}-5-sulfanylidene-2H,3H,5H,6H-imidazo[1,2-c]quinazolin-3-one is unique due to its specific combination of functional groups and its potential for diverse biological activities. Unlike cetirizine and trazodone, which have well-defined therapeutic uses, this compound’s full range of applications is still being explored.

Properties

IUPAC Name

2-[2-[4-(4-chlorophenyl)piperazin-1-yl]-2-oxoethyl]-5-sulfanylidene-1,2-dihydroimidazo[1,2-c]quinazolin-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H20ClN5O2S/c23-14-5-7-15(8-6-14)26-9-11-27(12-10-26)19(29)13-18-21(30)28-20(24-18)16-3-1-2-4-17(16)25-22(28)31/h1-8,18,24H,9-13H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FNEWEZSMXNLQJJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=CC=C(C=C2)Cl)C(=O)CC3C(=O)N4C(=C5C=CC=CC5=NC4=S)N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H20ClN5O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

453.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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